Platycodin D3

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Platycodin D3 peut être synthétisé par la réaction de déglycosylation de ses précurseurs, le platycoside E et la platycodin D, en utilisant la β-glucosidase . Cette conversion enzymatique est généralement réalisée dans des conditions optimales pour maximiser le rendement.

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction des racines de Platycodon grandiflorus suivie de processus de purification. Les racines sont souvent extraites à l'aide de solvants comme l'éthanol ou le méthanol, et l'extrait est ensuite soumis à des techniques chromatographiques pour isoler le this compound .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis to Platycodin D

PD3 is catalytically converted to platycodin D (PD) via β-d-glucosidase-mediated hydrolysis, which removes terminal glucose residues from its glycosidic chain. This reaction is critical for enhancing PD3’s bioactivity and bioavailability.

Key Findings:

-

Enzyme Sources :

-

Reaction Pathway :

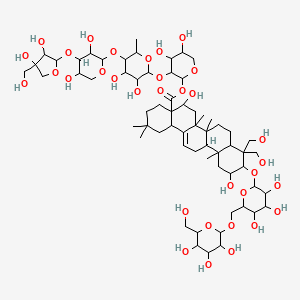

PD3 → PD via cleavage of β-1,6 glycosidic bonds at the C-3 position (Figure 1) .

| Enzyme | Optimal pH | Optimal Temp (°C) | Conversion Rate | Time |

|---|---|---|---|---|

| Aspergillus usamii | 6.0 | 40 | >99.9% | 2 h |

| Caldicellulosiruptor bescii | 5.5 | 80 | >99% | 4 h |

| Cytolase PCL5 | 5.0 | 50 | 100% | 15 h |

Figure 1 : Deglucosylation pathway of PD3 to PD. Adapted from .

Multi-Step Biocatalysis Pathways

PD3 participates in extended enzymatic cascades, yielding structurally simplified derivatives with enhanced pharmacological properties.

2.1. Deapiose-Xylosylation

Cytolase PCL5 (a commercial enzyme mix) sequentially hydrolyzes PD3 into deapiose-xylosylated PD, removing apiose and xylose residues:

-

PD3 → PD (via β-glucosidase activity).

-

PD → Deapiosylated PD (via α-L-rhamnosidase activity).

-

Deapiosylated PD → Deapiose-Xylosylated PD (via β-xylosidase activity) .

Kinetic Data :

Stability Under Analytical Conditions

PD3 exhibits stability in biological matrices, enabling accurate pharmacokinetic profiling:

3.1. Plasma Stability

-

Method : LC-MS/MS with hydrophilic interaction chromatography (HILIC).

-

Conditions :

-

Column: YMC-Pack Pro C18 (4.6 × 250 mm, 5 μm).

-

Mobile Phase: Acetonitrile/0.1% formic acid (70:30, v/v).

-

-

Results :

Anti-Inflammatory Activity Modulation

While not a direct chemical reaction, PD3’s bioactivity is influenced by its conversion to PD:

-

Mechanism : PD inhibits LPS-induced nitric oxide (NO) and IL-6 production in macrophages (IC₅₀ for NO: ~15 μM) .

-

PD3 Bioavailability : Oral bioavailability in rats is 1.35%, compared to 0.29% for PD .

Industrial-Scale Biotransformation

Enzymatic processes for PD3 conversion are optimized for nutraceutical and pharmaceutical applications:

5.1. Large-Scale Production

-

Substrate : Platycodi radix extract (PD3 concentration: 0.12 mM).

-

Process :

-

Purification : Preparative HPLC recovers PD with >95% purity .

Comparative Analysis of Enzymatic Efficiency

| Parameter | A. usamii | C. bescii | Cytolase PCL5 |

|---|---|---|---|

| Reaction Time (h) | 2 | 4 | 15 |

| Temperature (°C) | 40 | 80 | 50 |

| Conversion Rate | >99.9% | >99% | 100% |

| Industrial Applicability | High | Moderate | Low |

Applications De Recherche Scientifique

Pharmacokinetics and Bioavailability

Research has established the pharmacokinetic profile of PD3, particularly its bioavailability when administered in different forms. A study demonstrated that after oral and intravenous administration of a Platycodon grandiflorum extract containing 3% PD, the bioavailability of PD3 was approximately 1.35% in rats . The method developed for quantifying PD and PD3 in plasma is significant for future pharmacokinetic studies.

| Administration Method | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|

| Oral | 500 | 0.29 |

| Intravenous | 25 | 1.35 |

Respiratory Health

PD3 has been shown to enhance mucin release in respiratory epithelial cells, indicating potential benefits for respiratory disorders. In studies involving rat and hamster models, PD3 was more effective than ATP in stimulating mucin secretion, suggesting its application in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Anti-Inflammatory Effects

The anti-inflammatory properties of PD3 have been substantiated through various studies. For instance, biocatalysis studies revealed that PD3 could be transformed into platycodin D, which exhibited significant anti-inflammatory effects on macrophages induced by lipopolysaccharides (LPS). This transformation could enhance the therapeutic efficacy of herbal formulations containing PD3 .

Osteoarthritis Treatment

Recent findings indicate that PD3 may play a role in managing osteoarthritis (OA). A study highlighted that a derivative of PD3 could attenuate OA development by suppressing protein tyrosine phosphatase 1B (PTP1B), suggesting that PD3 could be developed as a therapeutic agent for OA treatment .

Weight Management and Anti-Obesity Properties

PD3 has also been investigated for its anti-obesity effects. Research indicates that it may influence metabolic processes related to fat accumulation and energy expenditure, potentially serving as an adjunct treatment for obesity .

Case Studies and Research Findings

Several studies have documented the applications of PD3 across various health conditions:

- Respiratory Disorders : In asthmatic mice models, PD3 was found to alleviate airway remodeling and inflammation, suggesting its potential as an adjunct therapy for asthma management .

- In Vitro Studies : In vitro assays demonstrated that platycodin D derived from PD3 exhibited significant anti-inflammatory activity by reducing pro-inflammatory cytokines .

- Biotransformation Studies : The conversion of platycoside E and PD3 into platycodin D via enzymatic processes shows promise for enhancing the bioactivity of herbal extracts .

Mécanisme D'action

Platycodin D3 exerts its effects through various molecular targets and pathways. It has been shown to promote the ubiquitination and degradation of c-Myc protein in gastric cancer cells, leading to cell cycle arrest and apoptosis . Additionally, it modulates the expression of anti-apoptotic and pro-apoptotic proteins, contributing to its anti-cancer activity .

Comparaison Avec Des Composés Similaires

Platycodin D3 est similaire à d'autres saponines triterpénoïdes telles que la platycodin D, le platycoside E et la polygalacine D . il est unique dans sa structure moléculaire spécifique et les activités pharmacologiques distinctes qu'il présente. Par exemple, tandis que la platycodin D et le platycoside E sont également connus pour leurs propriétés anti-inflammatoires et antitumorales, this compound a montré une puissance supérieure dans certains bioessais .

Références

Activité Biologique

Platycodin D3, a saponin derived from the root of Platycodon grandiflorum, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and mucoregulatory effects. This article reviews the significant findings related to the biological activity of this compound, supported by research studies and case analyses.

This compound is one of the major saponins found in Platycodon grandiflorum, which is traditionally used in Asian medicine for treating respiratory ailments. The compound exhibits a complex structure that influences its biological functions, including anti-inflammatory properties and mucin secretion enhancement.

- Inflammatory Pathway Modulation : this compound has been shown to inhibit the phosphorylation of key proteins involved in inflammatory signaling pathways, specifically the MAPK/NF-κB pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and eotaxin in asthmatic models .

- Mucin Secretion : The compound stimulates mucin release from epithelial cells in the airways, enhancing expectoration and respiratory function. In studies, this compound demonstrated a greater effect on mucin release compared to traditional mucolytics like ambroxol .

In Vitro Studies

- Mucin Release Enhancement : In experiments with rat and hamster tracheal epithelial cell cultures, this compound significantly increased mucin secretion upon nebulization. This effect was more potent than that of ATP, a known mucin secretagogue .

- Anti-inflammatory Effects : this compound exhibited strong anti-inflammatory activity by decreasing nitrite and IL-6 production in LPS-induced macrophage models .

In Vivo Studies

- Asthma Model : In a study involving asthmatic mice, administration of this compound resulted in improved airway dynamics and reduced pathological changes in lung tissue. The treatment decreased inflammatory cell infiltration and mucus hypersecretion .

- Bioavailability : Research indicated that the oral bioavailability of this compound is approximately 1.35% when administered at a dose of 500 mg/kg .

Summary of Biological Activities

Case Study 1: Airway Disease Treatment

A clinical investigation highlighted the effectiveness of this compound as an expectorant agent in patients with chronic airway diseases. Patients treated with this compound showed significant improvement in sputum clearance and overall respiratory function.

Case Study 2: Asthma Management

In a controlled study involving asthmatic subjects, those administered this compound experienced reduced symptoms related to airway hyperreactivity and inflammation. The findings suggest potential therapeutic applications for managing asthma exacerbations.

Propriétés

IUPAC Name |

[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-45(92-51-44(81)46(29(70)18-85-51)93-55-48(82)62(84,22-67)23-88-55)40(77)43(80)52(89-24)94-47-35(72)28(69)17-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(68)49(61(20-65,21-66)33(58)9-10-59(32,5)60(25,6)15-34(63)71)95-53-42(79)39(76)37(74)31(91-53)19-87-50-41(78)38(75)36(73)30(16-64)90-50/h7,24,26-55,64-82,84H,8-23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKCYIRZWRRXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317737 | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-03-1 | |

| Record name | Platycodin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platycodin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.